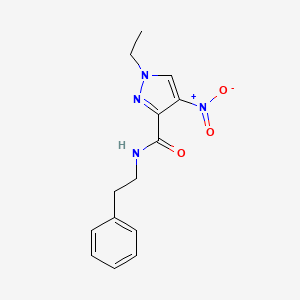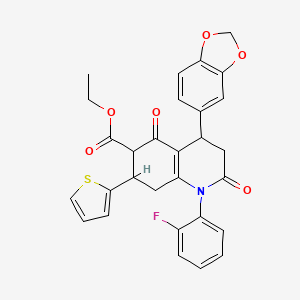![molecular formula C22H20Cl2F3N3O3S B4321610 2,4-dichloro-5-(cyclopropylsulfamoyl)-N-{2-[2-methyl-7-(trifluoromethyl)-1H-indol-3-yl]ethyl}benzamide](/img/structure/B4321610.png)
2,4-dichloro-5-(cyclopropylsulfamoyl)-N-{2-[2-methyl-7-(trifluoromethyl)-1H-indol-3-yl]ethyl}benzamide
Übersicht
Beschreibung
2,4-dichloro-5-(cyclopropylsulfamoyl)-N-{2-[2-methyl-7-(trifluoromethyl)-1H-indol-3-yl]ethyl}benzamide is a complex organic compound that features a benzamide core with various substituents, including dichloro, cyclopropylamino, sulfonyl, and indole groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-5-(cyclopropylsulfamoyl)-N-{2-[2-methyl-7-(trifluoromethyl)-1H-indol-3-yl]ethyl}benzamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Benzamide Core: This involves the reaction of 2,4-dichlorobenzoic acid with appropriate amines under conditions that facilitate amide bond formation.
Introduction of the Cyclopropylamino Group: This step involves the reaction of the intermediate with cyclopropylamine under suitable conditions.
Indole Substitution:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-dichloro-5-(cyclopropylsulfamoyl)-N-{2-[2-methyl-7-(trifluoromethyl)-1H-indol-3-yl]ethyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which can reduce the amide group to an amine.
Substitution: The dichloro groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Substituted benzamides
Wissenschaftliche Forschungsanwendungen
2,4-dichloro-5-(cyclopropylsulfamoyl)-N-{2-[2-methyl-7-(trifluoromethyl)-1H-indol-3-yl]ethyl}benzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound can be used to study the effects of sulfonyl and indole groups on biological activity.
Materials Science: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Wirkmechanismus
The mechanism of action of 2,4-dichloro-5-(cyclopropylsulfamoyl)-N-{2-[2-methyl-7-(trifluoromethyl)-1H-indol-3-yl]ethyl}benzamide involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. The indole moiety can interact with aromatic residues in proteins, enhancing binding affinity. The overall effect is modulation of the activity of the target protein or enzyme, leading to the desired biological effect.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
2,4-dichloro-5-(cyclopropylsulfamoyl)-N-{2-[2-methyl-7-(trifluoromethyl)-1H-indol-3-yl]ethyl}benzamide is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of both sulfonyl and indole groups allows for diverse interactions with biological targets, making it a versatile compound for various applications.
Eigenschaften
IUPAC Name |
2,4-dichloro-5-(cyclopropylsulfamoyl)-N-[2-[2-methyl-7-(trifluoromethyl)-1H-indol-3-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20Cl2F3N3O3S/c1-11-13(14-3-2-4-16(20(14)29-11)22(25,26)27)7-8-28-21(31)15-9-19(18(24)10-17(15)23)34(32,33)30-12-5-6-12/h2-4,9-10,12,29-30H,5-8H2,1H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIQXHMJUUBGLCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C(=CC=C2)C(F)(F)F)CCNC(=O)C3=CC(=C(C=C3Cl)Cl)S(=O)(=O)NC4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20Cl2F3N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-ETHYL-N-[(2-FLUOROPHENYL)METHYL]-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B4321545.png)

![N-[2-(4-chlorophenyl)ethyl]-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B4321566.png)
![6-(5-amino-2,4-dichlorophenyl)-5-(4-chlorophenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B4321568.png)
![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(3,4-dimethoxybenzoyl)piperazine](/img/structure/B4321570.png)
![6-(4-amino-3,5-dibromophenyl)-1,3-dimethyl-5-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B4321575.png)
![2-{[2-(BENZOYLAMINO)-3-(4-ISOPROPYLPHENYL)PROPANOYL]AMINO}PROPANOIC ACID](/img/structure/B4321576.png)
![DIETHYL (4-{[2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETYL]AMINO}BENZYL)PHOSPHONATE](/img/structure/B4321578.png)
![DIETHYL (4-{[2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETYL]AMINO}BENZYL)PHOSPHONATE](/img/structure/B4321585.png)
![9-nitro-5,5-diphenyl-5H-isoindolo[2,1-a][3,1]benzoxazin-11(6aH)-one](/img/structure/B4321589.png)
![5,5-diethyl-9-nitro-5H-isoindolo[2,1-a][3,1]benzoxazin-11(6aH)-one](/img/structure/B4321603.png)
![1-allyl-2'-(3-chlorophenyl)-3a',6',7',8',8a',8b'-hexahydro-1'H-spiro[indole-3,4'-pyrrolo[3,4-a]pyrrolizine]-1',2,3'(1H,2'H)-trione](/img/structure/B4321606.png)
![3-benzyl-8-nitro-1'-phenyl-2,3,4,4a-tetrahydro-1H,2'H,6H-spiro[pyrazino[1,2-a]quinoline-5,5'-pyrimidine]-2',4',6'(1'H,3'H)-trione](/img/structure/B4321618.png)

